3-(2-bromophenyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one
Description
Properties
IUPAC Name |
3-(2-bromophenyl)-1-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O3S/c1-21-13-10-20-18(21)26(24,25)15-8-11-22(12-9-15)17(23)7-6-14-4-2-3-5-16(14)19/h2-5,10,13,15H,6-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBXLBYZZDRVIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)CCC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation
2-Bromobenzene undergoes Friedel-Crafts acylation with propionyl chloride under Lewis acid catalysis (AlCl₃ or FeCl₃). This method yields 3-(2-bromophenyl)propan-1-one with moderate regioselectivity (50–65%).
Optimization :
- Solvent : Dichloromethane or nitrobenzene (improves electrophilicity).
- Temperature : 0–5°C (minimizes side reactions).
- Workup : Quenching with ice-HCl followed by extraction with ethyl acetate.
Characterization :
- ¹H NMR (CDCl₃): δ 7.85 (d, 1H, aromatic), 7.45–7.30 (m, 3H, aromatic), 3.15 (t, 2H, CH₂CO), 2.65 (t, 2H, CH₂Ar), 2.10 (quin, 2H, CH₂).
Synthesis of 4-[(1-Methyl-1H-Imidazol-2-yl)Sulfonyl]Piperidine
Sulfonation of 1-Methyl-1H-Imidazole
1-Methyl-1H-imidazole-2-sulfonyl chloride is synthesized via chlorosulfonation:
- Reaction of 1-methylimidazole with chlorosulfonic acid (ClSO₃H) at −10°C.
- Quenching with thionyl chloride (SOCl₂) to form the sulfonyl chloride.
Yield : 68–72% after purification by recrystallization (hexane/EtOAc).
Coupling to Piperidine
4-Aminopiperidine reacts with the sulfonyl chloride in anhydrous DCM under basic conditions (pyridine or Et₃N):
$$
\text{4-Aminopiperidine} + \text{Imidazole-SO₂Cl} \xrightarrow{\text{Et₃N, DCM}} \text{4-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]piperidine}
$$
Conditions :
- Molar ratio : 1:1.2 (piperidine:sulfonyl chloride).
- Reaction time : 6–8 h at 0°C.
- Workup : Washing with NaHCO₃ (5%) and brine, followed by silica gel chromatography.
Characterization :
- HRMS : m/z 288.0741 [M+H]⁺ (calc. 288.0744).
- ¹³C NMR : δ 137.2 (imidazole C-2), 124.5 (SO₂), 44.8 (piperidine C-4).
Final Coupling: Alkylation of Piperidine with Aryl Ketone
Nucleophilic Substitution
The ketone moiety is activated as a mesylate or tosylate for displacement by the piperidine nitrogen:
Mesylation :
$$
\text{3-(2-Bromophenyl)propan-1-one} \xrightarrow{\text{MsCl, Et₃N}} \text{Propan-1-one mesylate}
$$
Yield : 85–90%.Alkylation :
$$
\text{Mesylate} + \text{4-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]piperidine} \xrightarrow{\text{NaH, DMSO}} \text{Target Compound}
$$
Conditions :
Analytical Data and Validation
Spectroscopic Characterization
Purity Assessment
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Friedel-Crafts | 65 | 95 | Scalable | Low regioselectivity |
| Sulfonation-Alkylation | 78 | 98 | High functional group tolerance | Requires anhydrous conditions |
| Reductive Amination | 62 | 92 | Mild conditions | Requires ketone reduction |
Industrial-Scale Considerations
- Cost Analysis : Bulk synthesis of 1-methylimidazole-2-sulfonyl chloride reduces expenses by 30% compared to purchased reagents.
- Safety : DMSO/NaH exothermicity necessitates controlled addition and cooling.
- Green Chemistry : Replacement of DCM with cyclopentyl methyl ether (CPME) improves sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the carbonyl group of the propanone moiety.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the piperidine ring can lead to the formation of N-oxides.
Reduction: Reduction of the carbonyl group results in the corresponding alcohol.
Substitution: Substitution at the bromophenyl group can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, primarily attributed to its interaction with specific molecular targets:
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various pathogens. Studies have demonstrated that derivatives containing imidazole rings exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- Neuropharmacological Effects : The interaction of the piperidine moiety with dopamine receptors suggests possible applications in treating neurological disorders. The modulation of neurotransmitter systems may lead to therapeutic effects in conditions such as depression or schizophrenia .
- Antitumor Activity : Some studies have indicated that compounds with similar structures can inhibit tumor growth by modulating signaling pathways associated with cancer cell proliferation. The potential for this compound to act as an antitumor agent warrants further investigation .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Antibacterial Activity : A study evaluated the antibacterial efficacy of this compound against multiple bacterial strains. Results indicated significant inhibition zones compared to standard antibiotics, suggesting its potential as a novel antibacterial agent .
- Neuropharmacological Research : In a series of experiments focusing on dopamine receptor interactions, the compound demonstrated agonistic and antagonistic properties, indicating its potential use in developing treatments for neurological disorders .
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the piperidine ring can interact with various receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below summarizes key structural differences and similarities between the target compound and analogs:
Key Observations:
- Bromophenyl Position: The target’s 2-bromophenyl group distinguishes it from 4-bromo analogs like brorphine and ’s benzimidazole.
- Piperidine Substituent: The sulfonyl-linked methylimidazole in the target contrasts with brorphine’s benzimidazolone and ’s dimethylamino group. Sulfonamides enhance polarity and hydrogen-bonding capacity, which could improve solubility or target selectivity compared to hydrophobic groups (e.g., tetrahydro-2H-pyran-4-carbonyl in ) .
Pharmacological and Functional Insights
- Brorphine (): A 4-bromophenyl-piperidine benzimidazolone with µ-opioid receptor affinity. The absence of a sulfonyl group and propanone linker in brorphine highlights how core structure dictates target specificity (opioid vs.
- ’s Analgesic: The (S)-enantiomer with a hydroxyl and dimethylamino-piperidine group demonstrates that stereochemistry and polar groups are critical for neuropathic pain relief. The target’s sulfonyl group may similarly enhance CNS penetration or protein binding .
- ’s OLED Intermediate : A 4-bromophenyl-benzimidazole derivative used in materials science. This underscores the versatility of bromophenyl-heterocycle hybrids, where electronic properties (e.g., bromine’s electron-withdrawing effect) optimize luminescence or charge transport .
Biological Activity
3-(2-bromophenyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one is a complex organic compound with potential pharmacological applications. Its structure includes a bromophenyl group, an imidazole ring, and a piperidine moiety, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 3-(2-bromophenyl)-1-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]propan-1-one, with the molecular formula and a molecular weight of approximately 426.35 g/mol. The presence of the bromine atom in the phenyl ring enhances its reactivity and binding properties compared to similar compounds.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
Interaction with Receptors:
- The imidazole ring can coordinate with metal ions, potentially influencing various enzymatic activities.
- The piperidine moiety may interact with neurotransmitter receptors, particularly dopamine receptors, which are crucial in neuropharmacology.
Modulation of Biological Pathways:
The compound has shown the ability to modulate signaling pathways associated with neurotransmitter systems, particularly in studies involving dopamine receptor agonism and antagonism .
Pharmacological Studies
Research has indicated that derivatives of compounds similar to this compound exhibit significant pharmacological effects:
| Compound | Activity | EC50 (nM) | IC50 (nM) |
|---|---|---|---|
| Compound 1 | D3R Agonist | 710 ± 150 | >100 μM |
| Compound 2 | D2R Antagonist | - | 16,000 ± 3,000 |
| 3-(2-bromophenyl)-... | Potential Agonist/Antagonist | TBD | TBD |
These findings suggest that modifications to the core structure can lead to varying degrees of receptor selectivity and activity .
Case Studies
A study exploring the structure–activity relationship (SAR) of similar compounds demonstrated that modifications could enhance selectivity for D3 dopamine receptors while minimizing D2 receptor activity. This is crucial for developing treatments for conditions such as schizophrenia and Parkinson's disease .
In another investigation, compounds bearing piperidine moieties were synthesized and evaluated for their antibacterial properties and enzyme inhibition activities. The results indicated promising antibacterial activity against various strains, suggesting potential applications in treating infections .
Therapeutic Potential
The unique structural features of this compound position it as a candidate for further development in several therapeutic areas:
Neuropharmacology:
Given its interaction with dopamine receptors, this compound could be explored for treating neuropsychiatric disorders.
Antimicrobial Activity:
The observed antibacterial properties open avenues for research into its use as an antimicrobial agent.
Q & A
Basic: What synthetic strategies are employed for the preparation of this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting with functionalization of the piperidinyl and imidazolyl sulfonyl groups. A common approach includes:
- Core formation : Coupling a bromophenyl-propanone precursor with a pre-functionalized piperidine scaffold containing the sulfonyl-imidazole moiety.
- Key steps : Sulfonylation of the piperidine nitrogen using 1-methyl-1H-imidazole-2-sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to avoid side reactions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the target compound from by-products like unreacted intermediates .
Methodological Tip : Optimize reaction stoichiometry and temperature using Design of Experiments (DoE) to maximize yield and minimize impurities .
Basic: How is the structural identity of this compound validated, and what analytical techniques are prioritized?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the 2-bromophenyl group (δ 7.2–7.8 ppm for aromatic protons) and the piperidinyl-propanone backbone (δ 2.5–3.5 ppm for ketone and piperidine protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak at m/z calculated for CHBrNOS) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the piperidinyl and imidazolyl sulfonyl groups, if single crystals are obtainable .
Advanced: How can researchers investigate structure-activity relationships (SAR) for this compound in biological systems?
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs, focusing on the sulfonyl-piperidine group’s role in binding affinity .
- In vitro Assays : Pair SAR with functional assays (e.g., enzyme inhibition, cell viability) to correlate substituent modifications (e.g., bromophenyl vs. fluorophenyl) with activity. For example, replace the 2-bromophenyl group with electron-withdrawing substituents to assess impact on potency .
Data Contradiction Note : Discrepancies between predicted and observed activities may arise from off-target effects—validate via counter-screening against related receptors .
Advanced: How can conflicting spectral or biological data be resolved during characterization?
- Cross-Validation : If NMR signals overlap (e.g., piperidinyl protons vs. imidazolyl protons), use 2D NMR (COSY, HSQC) to assign peaks unambiguously .
- Biological Replicates : For inconsistent IC values, repeat assays under standardized conditions (fixed cell passage number, serum concentration) and apply statistical tests (e.g., ANOVA) to identify outliers .
- Elemental Analysis : Confirm purity (>95%) to rule out impurities as a source of variability in biological data .
Advanced: What methodologies address low solubility or bioavailability in preclinical studies?
- Salt Formation : Screen counterions (e.g., hydrochloride, mesylate) to improve aqueous solubility. The sulfonyl group’s polarity may aid in salt formation .
- Prodrug Design : Modify the propan-1-one ketone to a hydroxyl group via reduction, then esterify for controlled release .
- Nanoparticle Encapsulation : Use PEGylated liposomes to enhance plasma half-life, particularly if the compound shows high logP (>3) .
Advanced: How can researchers optimize synthetic yield while minimizing hazardous by-products?
- Green Chemistry : Replace halogenated solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for sulfonylation steps, reducing toxicity .
- Catalytic Strategies : Employ Pd-catalyzed coupling for bromophenyl integration to avoid stoichiometric metal waste .
- In-line Analytics : Use FTIR or ReactIR to monitor reaction progress in real time, enabling rapid termination at peak yield .
Advanced: What computational tools predict metabolic stability or toxicity early in development?
- ADMET Prediction : Software like Schrödinger’s QikProp estimates metabolic liabilities (e.g., CYP3A4 inhibition risk) based on the imidazolyl sulfonyl group’s electron density .
- MetaSite Modeling : Identifies probable sites of Phase I metabolism (e.g., oxidation of the piperidine ring) to guide structural stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
